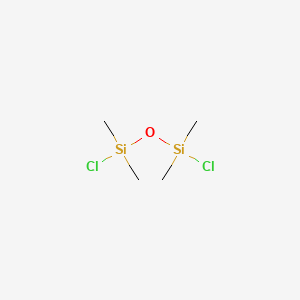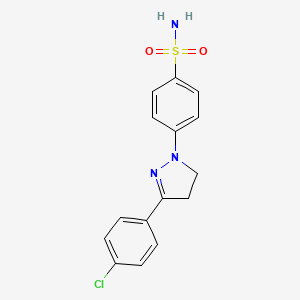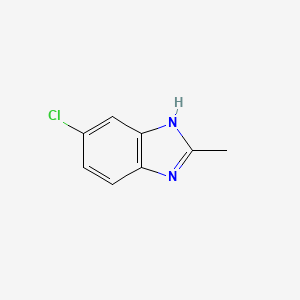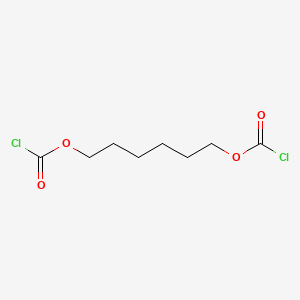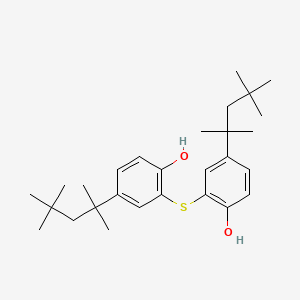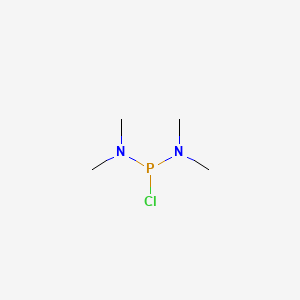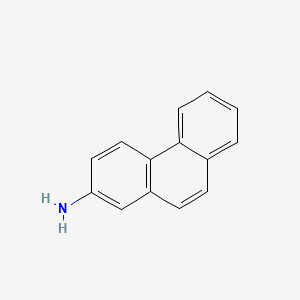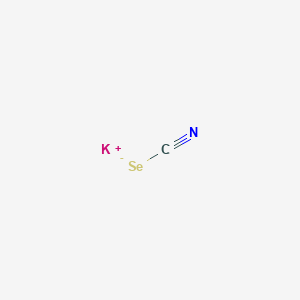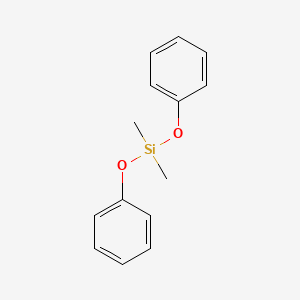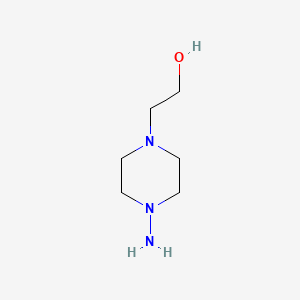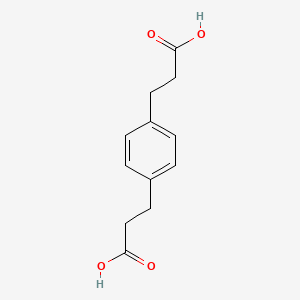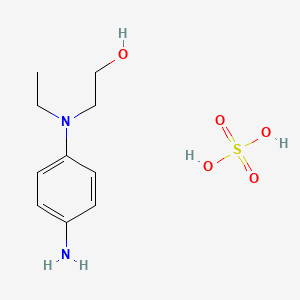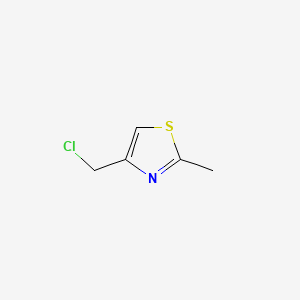
4-(氯甲基)-2-甲基噻唑
描述
This would typically involve identifying the compound’s molecular formula, structure, and functional groups.
Synthesis Analysis
This would involve detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, and the type of reaction.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.科学研究应用
-
Dye Synthesis
- Field : Biochemistry and Molecular Biology
- Application : 4-(5)-(((4-Chloromethyl)Benzoyl)Amino)TetraMethylrhodaMine is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Method : The dye is synthesized and then applied to the biological sample. The sample is then observed under a microscope or other imaging device .
- Results : The dye allows for the visualization and tracking of various biological processes, aiding in the understanding of cellular function and disease pathology .
-
Porous Polymer Synthesis
- Field : Polymer Science and Engineering
- Application : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Method : The HCP material is synthesized by Friedel Craft reactions . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .
- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
-
Functional Monomer Synthesis
- Field : Organic Chemistry
- Application : 4-(Chloromethyl)styrene was used as a starting material for the construction of a series of functional monomers .
- Method : Substitution of the chlorine to the corresponding azide was performed, and the reduction of the azide proceeded smoothly to afford an aminostyrene, which was used as a common precursor for the preparation of functional monomers .
- Results : The resulting functional monomers can be used in a variety of applications, including the synthesis of polymers with specific properties .
-
Environmental Pollution and Energy Crisis Solutions
- Field : Environmental Science and Energy Research
- Application : Hyper Cross-linked polymers (HCPs), which can be synthesized using similar techniques to those used for “4-(Chloromethyl)-2-methylthiazole”, are promising candidates for solving environmental pollution and energy crisis . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .
- Results : These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and catalysis as well as energy crisis .
-
Chloromethylation
- Field : Organic Chemistry
- Application : Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule . This reaction is often used in the synthesis of various organic compounds .
- Method : The reaction is typically promoted by a catalyst, such as ZnI2 . The formation of the chloromethyl cation ([ClCH2]+) is then promoted by ZnI2 . Electrophilic substitution of the aromatic compound gives the desired chloromethylated derivative .
- Results : The resulting chloromethylated derivatives can be used in a variety of applications, including the synthesis of polymers with specific properties .
-
Gas Storage and Carbon Capture
- Field : Environmental Science and Energy Research
- Application : Hyper Cross-linked polymers (HCPs), which can be synthesized using similar techniques to those used for “4-(Chloromethyl)-2-methylthiazole”, have been used for gas storage and carbon capture . They have high surface area and excellent porosity, which increases their reactivity .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .
- Results : These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and energy crisis . They have many interesting applications such as gas storage, carbon capture .
-
Refrigerant
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl . It was formerly utilized as a refrigerant .
- Method : Chloromethane is produced through the reaction of methane and chlorine .
- Results : Chloromethane is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .
安全和危害
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate handling and disposal procedures.
未来方向
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that this is a general approach and the specific details would depend on the compound being studied. For a specific compound like “4-(Chloromethyl)-2-methylthiazole”, you would need to consult the relevant scientific literature or databases. If you have access to a library or a university database, those could be good places to start. You could also try searching in scientific journals or using online resources like Google Scholar or PubMed. If you’re still having trouble finding information, you might want to consult with a chemist or a chemistry professor. They might be able to provide more specific guidance or suggest other resources you could use.
属性
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBZYVPKBIILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353002 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylthiazole | |
CAS RN |
39238-07-8 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

